N1,N1-Dicyclopentylethane-1,2-diamine
Description
N1,N1-Dicyclopentylethane-1,2-diamine is a vicinal diamine featuring two cyclopentyl groups attached to the N1 nitrogen atom of an ethane-1,2-diamine backbone. While direct references to this compound are absent in the provided evidence, structurally related diamines—such as N1,N1-diethylcyclopentane-1,2-diamine ()—highlight the significance of bulky substituents in modulating steric and electronic properties. Such compounds are often explored in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to influence reaction pathways, stability, and biological activity.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N',N'-dicyclopentylethane-1,2-diamine |
InChI |
InChI=1S/C12H24N2/c13-9-10-14(11-5-1-2-6-11)12-7-3-4-8-12/h11-12H,1-10,13H2 |
InChI Key |
LGPGLHGFBQRAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CCN)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Diamines
*Inferred properties based on structural analogs.
Structure-Activity Relationships (SAR)
- Steric Effects : Bulky substituents (e.g., cyclopentyl, mesityl) enhance steric hindrance, influencing metal coordination and chiral resolution .
- Electronic Effects : Tertiary amines (e.g., N1,N1,N2-trimethylethane-1,2-diamine) reduce polarity, impacting solubility and biological activity .
- Positional Effects: Proximity of diamine groups to functional moieties (e.g., phenolic hydroxyls) amplifies antioxidant capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
